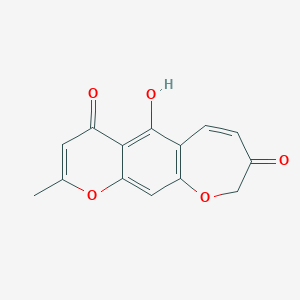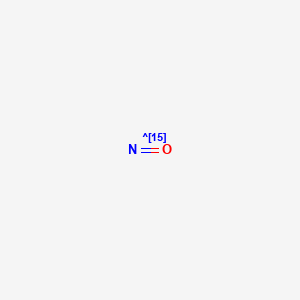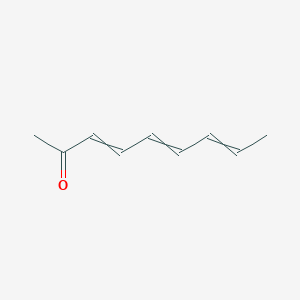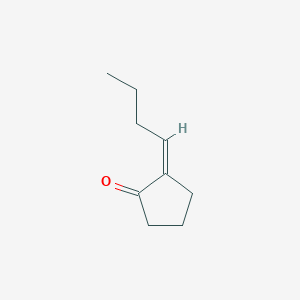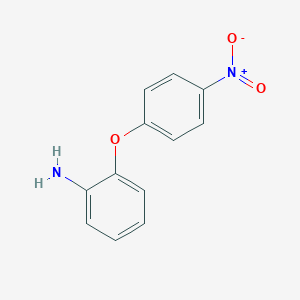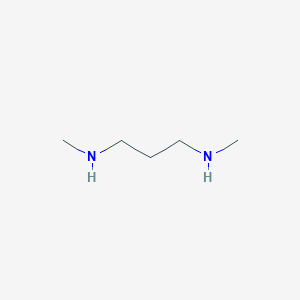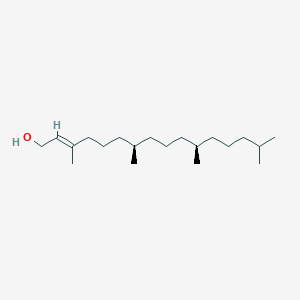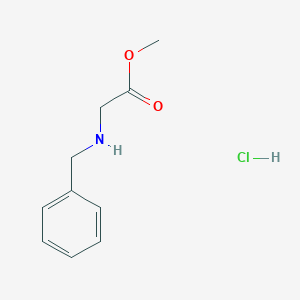
2-(ベンジルアミノ)酢酸メチル塩酸塩
説明
Methyl 2-(benzylamino)acetate hydrochloride, also known as MBAA, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline substance with a melting point of 165-167°C and a molecular weight of 227.7 g/mol. MBAA is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a component in various biochemical and physiological experiments.
科学的研究の応用
有機ビルディングブロック
“2-(ベンジルアミノ)酢酸メチル塩酸塩”は、化学の分野において有機ビルディングブロックとして使用されます . 有機ビルディングブロックは、より複雑な分子の生成に使用される小さな分子です。 それらは、多くの化学物質の合成の基礎であり、幅広い科学研究分野で使用されています .
ペプチド合成
この化合物は、ペプチド合成に使用されます . ペプチドは、ペプチド結合によって結合されたアミノ酸モノマーの短い鎖です。 それらは生命の生理学的および生化学的機能において重要な役割を果たします。 たとえば、いくつかのペプチドはホルモン、神経伝達物質、または抗生物質として機能します。 ペプチドの合成は、有機化学における基本的なプロセスです .
オプトエレクトロニクス用途
グリシンメチルエステル塩酸塩は、同様の化合物であり、オプトエレクトロニクス用途で使用されてきました . これは、3次非線形光学特性を示すことが判明しており、さまざまな非線形光学(NLO)およびフォトニックデバイス構成での使用に適しています . 構造的類似性を考えると、“2-(ベンジルアミノ)酢酸メチル塩酸塩”も同様の用途を持つ可能性があります。
フォトルミネッセンス研究
この化合物は、フォトルミネッセンス研究において潜在的な用途があります . フォトルミネッセンスとは、物質が光子を吸収し、その後再放出するプロセスです。 通常の条件下では、ほとんどのフォトルミネッセンスイベントは、光子の吸収後、比較的速く発生します .
熱安定性研究
“2-(ベンジルアミノ)酢酸メチル塩酸塩”は、熱安定性研究で使用できます . 材料科学、工学、化学など、多くの分野において、化合物の熱安定性を理解することは不可欠です
Safety and Hazards
“Methyl 2-(benzylamino)acetate hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
Methyl 2-(benzylamino)acetate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain amino acid residues in enzymes, leading to changes in enzyme activity. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions .
Cellular Effects
Methyl 2-(benzylamino)acetate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzylamino)acetate hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or receptors, altering their activity. This binding can lead to either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzylamino)acetate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure to the compound can lead to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of Methyl 2-(benzylamino)acetate hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Methyl 2-(benzylamino)acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 2-(benzylamino)acetate hydrochloride within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
Methyl 2-(benzylamino)acetate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
methyl 2-(benzylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITLJURGIVERDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17136-35-5 | |
| Record name | 17136-35-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(benzylamino)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

